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Compound of Interest

Compound Name: Amg-208

Cat. No.: B1684691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AMG-208, a selective small-molecule

inhibitor of the c-Met receptor tyrosine kinase, and its investigation in the context of prostate

cancer. This document synthesizes preclinical and clinical data to offer a comprehensive

resource for researchers in oncology and drug development.

Introduction: The c-Met Signaling Axis in Prostate
Cancer
The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical driver of oncogenesis

and metastasis in numerous cancers, including prostate cancer.[1][2] The c-Met receptor, a

transmembrane tyrosine kinase, is often overexpressed in prostate tumors, with expression

levels correlating with disease progression and the development of castration-resistant prostate

cancer (CRPC).[1][3] Activation of c-Met by its ligand, HGF, which is often secreted by stromal

cells in the tumor microenvironment, triggers a cascade of downstream signaling events. These

pathways, including the PI3K/Akt and MAPK/ERK pathways, regulate crucial cellular processes

such as proliferation, survival, motility, and invasion.[2][4][5] The aberrant activation of the

HGF/c-Met axis has been linked to resistance to conventional therapies, making it a compelling

target for therapeutic intervention in advanced prostate cancer.[1]

AMG-208 is a potent and selective inhibitor of c-Met kinase activity.[6] It has also been

identified as a dual inhibitor of c-Met and RON (Recepteur d'Origine Nantais), another receptor
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tyrosine kinase implicated in tumor progression.[7] By blocking the ATP-binding site of these

kinases, AMG-208 inhibits their phosphorylation and subsequent downstream signaling,

thereby impeding tumor growth and metastasis.

Preclinical Data: In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent inhibitory activity of AMG-208 against c-Met.

In Vitro Activity
In cell-free assays, AMG-208 exhibits a half-maximal inhibitory concentration (IC50) of 9 nM

against c-Met kinase activity.[7] In the human prostate cancer cell line PC3, which expresses c-

Met, AMG-208 inhibited HGF-mediated c-Met phosphorylation with an IC50 of 46 nM.[7] These

findings highlight the compound's direct and potent inhibitory effect on the target kinase.

Table 1: In Vitro Inhibitory Activity of AMG-208

Assay Type Target Cell Line IC50 Value Reference

Cell-free kinase

assay
c-Met N/A 9 nM [7]

HGF-mediated c-

Met

phosphorylation

c-Met PC3 46 nM [7]

Clinical Evaluation: The First-in-Human Phase 1
Study
A first-in-human, open-label, dose-escalation Phase 1 clinical trial (NCT00813384) was

conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor

activity of AMG-208 in patients with advanced solid tumors.[8][9][10] A cohort of this study

included patients with prostate cancer.[8]

Study Design and Patient Population
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Patients received oral doses of AMG-208 once daily in escalating cohorts ranging from 25 mg

to 400 mg.[9][10][11] Of the 54 patients enrolled in the dose-escalation phase, 19% (10

patients) had prostate cancer.[8][11]

Clinical Activity in Prostate Cancer
AMG-208 demonstrated promising signs of antitumor activity, particularly in patients with

prostate cancer.[8][9]

Table 2: Antitumor Activity of AMG-208 in Prostate Cancer Patients (Phase 1 Study)

Response Type Dose Level Number of Patients Reference

Complete Response 300 mg 1 [9][11]

Partial Response 400 mg 2 [9][11]

Safety and Tolerability
The treatment was generally manageable, with the maximum tolerated dose not being reached

in the study.[9][10][11] Dose-limiting toxicities (DLTs) were observed at higher doses.

Table 3: Dose-Limiting Toxicities (DLTs) Observed in the Phase 1 Study of AMG-208

Dose Level DLT Event Grade Reference

200 mg Increased AST 3 [9][10][11]

200 mg Thrombocytopenia 3 [9][10][11]

300 mg
Acute Myocardial

Infarction
4 [9][10][11]

300 mg Prolonged QT Interval 3 [9][10][11]

400 mg Hypertension 3 [9][10][11]

Pharmacokinetics
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Pharmacokinetic analysis revealed that AMG-208 exposure increased linearly with the dose.

The mean plasma half-life was estimated to be between 21.4 and 68.7 hours.[9][10][11]

Signaling Pathways and Mechanism of Action
AMG-208 exerts its antitumor effects by inhibiting the c-Met signaling cascade. The binding of

HGF to c-Met normally leads to receptor dimerization and autophosphorylation, creating

docking sites for various downstream signaling proteins.
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Caption: AMG-208 inhibits the HGF/c-Met signaling pathway.

Experimental Protocols
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Detailed, step-by-step protocols for the experiments cited in the initial research papers are not

publicly available. However, this section provides generalized methodologies for the key

experimental approaches used to evaluate c-Met inhibitors like AMG-208.

Cell-Based Assays
Objective: To determine the effect of the inhibitor on cell viability and proliferation.

Generalized Protocol for MTS Assay:

Cell Seeding: Plate prostate cancer cells (e.g., PC-3, DU-145) in 96-well plates at a

predetermined density and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of AMG-208 or a vehicle control

(e.g., DMSO).

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell

culture conditions.

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing

for the conversion of the tetrazolium salt to formazan by metabolically active cells.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.
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Caption: Generalized workflow for an MTS cell proliferation assay.

In Vivo Xenograft Models
Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.
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Generalized Protocol for Orthotopic Xenograft Mouse Model:

Cell Preparation: Harvest and resuspend prostate cancer cells in an appropriate medium

(e.g., Matrigel).

Orthotopic Injection: Surgically implant the cells into the prostate gland of

immunocompromised mice (e.g., nude mice).

Tumor Growth Monitoring: Monitor tumor growth over time using methods such as caliper

measurements or in vivo imaging.

Compound Administration: Once tumors reach a specified size, randomize the mice into

treatment and control groups. Administer AMG-208 or a vehicle control orally at a

predetermined dose and schedule.

Efficacy Assessment: Continue to monitor tumor volume and body weight. At the end of the

study, sacrifice the mice and excise the tumors for further analysis (e.g., weight

measurement, immunohistochemistry).

Data Analysis: Compare the tumor growth rates and final tumor weights between the

treatment and control groups to assess the efficacy of the compound.
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Caption: Generalized workflow for an in vivo xenograft study.

Conclusion
AMG-208 has demonstrated significant potential as a therapeutic agent for prostate cancer by

effectively targeting the c-Met signaling pathway. Preclinical data established its potent

inhibitory activity, which translated into promising signals of clinical efficacy in a Phase 1 trial,

particularly in patients with prostate cancer. The manageable safety profile further supports its

development. For researchers, the compelling preclinical and early clinical data for AMG-208
underscore the therapeutic relevance of the HGF/c-Met axis in prostate cancer. Further
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investigation into predictive biomarkers and combination strategies will be crucial in optimizing

the clinical application of c-Met inhibitors for patients with advanced prostate cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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